Deutetrabenazine vs. Tetrabenazine: Doubling Half-Life and Systemic Exposure in Humans
In a direct head-to-head, two-way crossover study in healthy volunteers receiving a single oral 25 mg dose, the deuterated drug deutetrabenazine demonstrated a significantly superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. The deuteration of six specific hydrogen atoms resulted in a near-doubling of the elimination half-life for its active metabolites (total α+β-HTBZ) and a more than two-fold increase in total systemic exposure [1].
| Evidence Dimension | Pharmacokinetics: Elimination Half-life |
|---|---|
| Target Compound Data | 8.6 hours |
| Comparator Or Baseline | Tetrabenazine (non-deuterated): 4.8 hours |
| Quantified Difference | 1.8-fold increase |
| Conditions | Healthy volunteers, single oral 25 mg dose, two-way crossover study [1]. |
Why This Matters
The doubled half-life and increased exposure allow for less frequent dosing and lower total daily dose requirements, which is a key factor in improving patient compliance and reducing side effects.
- [1] Stamler D, et al. The Pharmacokinetics and Safety of Deuterated-Tetrabenazine (P07.210). Neurology. 2013;80(7_supplement):P07.210. View Source
